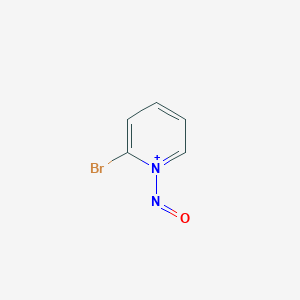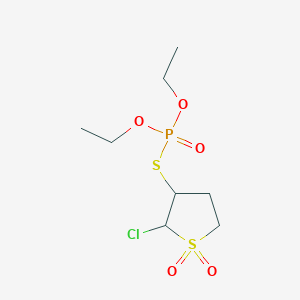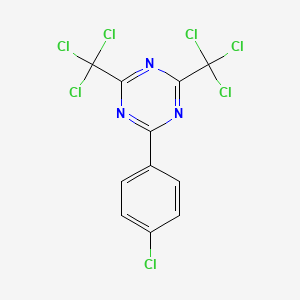
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide: is an organophosphorus compound characterized by the presence of aziridine rings attached to a phosphinic amide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide typically involves the reaction of aziridine with phosphinic amide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinic amides.
Wissenschaftliche Forschungsanwendungen
P,P-Bis(1-aziridinyl)-N-butylphosphinic amide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide involves its interaction with biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity and interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
- P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
- P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)phosphinothioic amide
Comparison: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
Eigenschaften
CAS-Nummer |
4238-92-0 |
|---|---|
Molekularformel |
C8H18N3OP |
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
N-[bis(aziridin-1-yl)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C8H18N3OP/c1-2-3-4-9-13(12,10-5-6-10)11-7-8-11/h2-8H2,1H3,(H,9,12) |
InChI-Schlüssel |
OTQJNESRMYNQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNP(=O)(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)



![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)

![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)



